molecular formula C13H14O3 B3242147 Ethyl-3-oxo-5-phenylpent-4-enoate CAS No. 1503-99-7

Ethyl-3-oxo-5-phenylpent-4-enoate

Cat. No.: B3242147
CAS No.: 1503-99-7
M. Wt: 218.25 g/mol
InChI Key: KNUYHVRRBLEIHT-CMDGGOBGSA-N
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Description

Ethyl-3-oxo-5-phenylpent-4-enoate, also known as ethyl 2-benzylideneacetoacetate, is an organic compound with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol . This compound is characterized by its unique structure, which includes a phenyl group and an enone moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-3-oxo-5-phenylpent-4-enoate can be synthesized through various methods. One common synthetic route involves the Claisen condensation of ethyl acetoacetate with benzaldehyde in the presence of a base such as sodium ethoxide . The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl-3-oxo-5-phenylpent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl-3-oxo-5-phenylpent-4-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl-3-oxo-5-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. The enone moiety can participate in Michael addition reactions, where nucleophiles attack the β-carbon of the enone. This reactivity is crucial in various biochemical processes and synthetic applications .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A precursor in the synthesis of ethyl-3-oxo-5-phenylpent-4-enoate.

    Benzaldehyde: Another precursor used in the synthesis.

    Ethyl 2-benzylideneacetoacetate: An alternative name for this compound.

Uniqueness

This compound is unique due to its combination of a phenyl group and an enone moiety, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

ethyl (E)-3-oxo-5-phenylpent-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUYHVRRBLEIHT-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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